

Application of Carmaphycin-17 in Trichomonas vaginalis Studies: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Carmaphycin-17	
Cat. No.:	B15562075	Get Quote

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Introduction

Carmaphycin-17 is a potent proteasome inhibitor derived from a marine natural product, carmaphycin.[1][2] It has demonstrated significant activity against Trichomonas vaginalis, the causative agent of trichomoniasis, a prevalent non-viral sexually transmitted infection.[1][2][3] Notably, **Carmaphycin-17** shows greater potency against T. vaginalis than the standard-of-care drug, metronidazole, and is effective against metronidazole-resistant strains.[1][2][4] Its mechanism of action, which involves targeting the parasite's 20S proteasome, and its selectivity for the parasite's proteasome over the human equivalent, make it a promising candidate for the development of novel anti-trichomonal therapies.[1][2]

These application notes provide a comprehensive overview of the use of **Carmaphycin-17** in T. vaginalis research, including its mechanism of action, quantitative efficacy data, and detailed protocols for key experiments.

Mechanism of Action

Carmaphycin-17 exerts its trichomonacidal activity by inhibiting the 20S proteasome, a critical multi-subunit protease complex responsible for intracellular protein degradation in eukaryotes. [1][2] The proteasome plays a vital role in various cellular processes, and its inhibition leads to



Methodological & Application

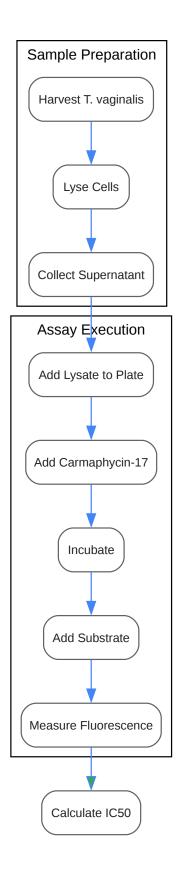
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cell cycle arrest and apoptosis. In T. vaginalis, **Carmaphycin-17** shows increased selectivity by demonstrating significantly greater potency against the $\beta 1$ and $\beta 5$ catalytic subunits of the parasite's proteasome compared to the human proteasome subunits.[1][2] This targeted inhibition leads to an accumulation of ubiquitinated proteins within the parasite, ultimately inducing cell death.[1]









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